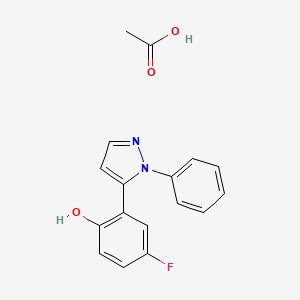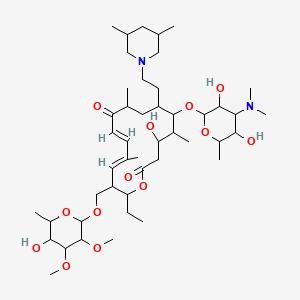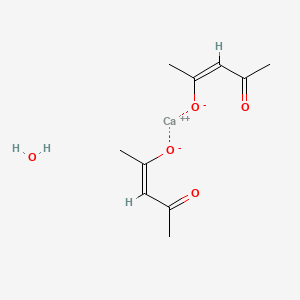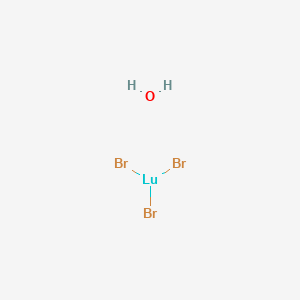
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) is an organometallic compound with the chemical formula C12F18MoS6. This compound is known for its high electron affinity and is commonly used as a p-dopant in various electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) typically involves the reaction of molybdenum hexacarbonyl with 1,2-bis(trifluoromethyl)ethane-1,2-dithiolene ligands. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dithiolene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use other dithiolene ligands or phosphine ligands under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(II) species .
Scientific Research Applications
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) has several scientific research applications:
Mechanism of Action
The mechanism by which molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) exerts its effects involves its high electron affinity. This property allows it to effectively p-dope materials by accepting electrons, thereby increasing the hole concentration in the material. The molecular targets include organic semiconductors, where it facilitates charge transfer and improves conductivity .
Comparison with Similar Compounds
Similar Compounds
Molybdenum tris(1-(methoxycarbonyl)-2-(trifluoromethyl)ethane-1,2-dithiolene): Similar in structure but with a methoxycarbonyl group, used for p-doping in different contexts.
Molybdenum tris(1,2-bis(trifluoromethyl)ethylene-1,2-dithiolate): Another variant with slight structural differences, also used as a p-dopant.
Uniqueness
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) is unique due to its exceptionally high electron affinity, making it particularly effective for p-doping applications. Its stability and efficiency in various electronic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C12F18MoS6-6 |
|---|---|
Molecular Weight |
774.5 g/mol |
IUPAC Name |
(Z)-1,1,1,4,4,4-hexafluorobut-2-ene-2,3-dithiolate;molybdenum |
InChI |
InChI=1S/3C4H2F6S2.Mo/c3*5-3(6,7)1(11)2(12)4(8,9)10;/h3*11-12H;/p-6/b3*2-1-; |
InChI Key |
ZQDFCVSBGACVIX-JVUUZWNBSA-H |
Isomeric SMILES |
C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.[Mo] |
Canonical SMILES |
C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)











